molecular formula C16H22FNO B12277379 4-(4-fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol

4-(4-fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol

Cat. No.: B12277379
M. Wt: 263.35 g/mol
InChI Key: HVDSOPBAZRASKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluoroaniline group attached to an octahydro-naphthalenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-Fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol involves its interaction with specific molecular targets. The fluoroaniline group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol is unique due to its combined structural features of fluoroaniline and octahydro-naphthalenol. This combination imparts specific chemical and physical properties that make it suitable for diverse applications in medicinal chemistry, materials science, and industrial processes.

Properties

Molecular Formula

C16H22FNO

Molecular Weight

263.35 g/mol

IUPAC Name

4-(4-fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol

InChI

InChI=1S/C16H22FNO/c17-13-7-9-14(10-8-13)18-15-6-3-5-12-4-1-2-11-16(12,15)19/h7-10,12,15,18-19H,1-6,11H2

InChI Key

HVDSOPBAZRASKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)CCCC2NC3=CC=C(C=C3)F)O

Origin of Product

United States

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